molecular formula C20H18F5N5O B12363731 Zavolosotine CAS No. 2604416-66-0

Zavolosotine

Cat. No.: B12363731
CAS No.: 2604416-66-0
M. Wt: 439.4 g/mol
InChI Key: HQIIZMSUOLJYSO-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of zavolosotine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Zavolosotine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Zavolosotine has several key applications across different scientific domains:

Chemistry

This compound serves as a model compound in studies involving somatostatin receptor agonists. It is utilized to understand the interactions between these compounds and various receptors, which can lead to the development of more effective therapeutic agents.

Biology

In biological research, this compound is used to investigate its effects on insulin and glucagon secretion. This is particularly relevant in understanding metabolic pathways and developing treatments for disorders characterized by abnormal hormone levels.

Medicine

The compound is being explored for its potential therapeutic applications in treating endocrine and metabolic disorders, especially those involving abnormal insulin secretion. Its specificity for SSTR5 may lead to targeted therapies with fewer side effects compared to broader-spectrum somatostatin analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Congenital Hyperinsulinism : In a Phase 1 clinical trial, this compound was administered to patients with congenital hyperinsulinism. The preliminary results indicated a reduction in insulin secretion levels, suggesting its potential effectiveness in managing this condition .
  • Endocrine Disorders : Research has shown that this compound effectively modulates glucose homeostasis by activating SSTR5, which could be beneficial in treating various endocrine disorders characterized by insulin dysregulation.

Mechanism of Action

Zavolosotine exerts its effects by acting as an agonist for somatostatin receptor type 5 (SSTR5). Upon binding to SSTR5, this compound activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the inhibition of insulin and glucagon secretion, thereby regulating blood glucose levels . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway, which plays a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Zavolosotine is unique in its high specificity and potency as an SSTR5 agonist. Similar compounds include:

Compared to these compounds, this compound’s high specificity for SSTR5 makes it a promising candidate for targeted therapies with potentially fewer side effects.

Properties

CAS No.

2604416-66-0

Molecular Formula

C20H18F5N5O

Molecular Weight

439.4 g/mol

IUPAC Name

4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1

InChI Key

HQIIZMSUOLJYSO-HZMBPMFUSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CC[C@@H](C2)N)C3=CC(=CC(=C3)F)F)C#N

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.